8-Nitroimidazo[1,2-a]pyridine
Overview
Description
8-Nitroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 52310-46-0 and a molecular weight of 163.14 . It is a solid substance with a melting point between 188 - 190 degrees .
Synthesis Analysis
There are several methods for the synthesis of imidazo[1,2-a]pyridines. One effective multi-step synthesis method has been reported, achieving impressive yields ranging from 93% to 97% . Another method involves an asymmetric interrupted Barton-Zard reaction of electron-deficient imidazo[1,2-a]pyridines with α-substituted isocyanoacetates .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H .Chemical Reactions Analysis
The reaction enables the dearomatization of 8-nitroimidazo[1,2-a]pyridines, providing straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 188 - 190 degrees . It has a molecular weight of 163.14 .Scientific Research Applications
Synthesis and Chemical Reactivity
8-Nitroimidazo[1,2-a]pyridine derivatives have been explored for their potential in synthesis and chemical reactivity. For instance, the study by Vanelle et al. (2008) describes the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting the chemical versatility of this compound (Vanelle, Szabo, & Crozet, 2008). Additionally, Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Potential Pharmacological Applications
The compound has been studied for its potential pharmacological applications. For example, Fersing et al. (2019) synthesized and evaluated 29 original 3-nitroimidazo[1,2-a]pyridine derivatives as antiparasitic molecules, identifying compound 5 as a potential antileishmanial and antitrypanosomal hit molecule (Fersing et al., 2019). Another study by Fersing et al. (2020) investigated the structure-activity relationship in the 3-nitroimidazo[1,2-a]pyridine series for antikinetoplastid activity, identifying molecule 8 as a promising candidate with potent antitrypanosomal activity and improved pharmacokinetic properties (Fersing, Boudot, Paoli-Lombardo, et al., 2020).
Structural and Chemical Analysis
Studies have also focused on understanding the structural and chemical properties of this compound derivatives. Tafeenko et al. (1996) conducted X-ray structural investigations and semi-empirical calculations of charge distribution in such compounds, providing insights into their electronic structure (Tafeenko, Paseshnichenko, & Schenk, 1996). This kind of research is crucial for the development of new compounds with specific desired properties.
Mechanism of Action
Target of Action
The primary targets of 8-Nitroimidazo[1,2-a]pyridine are the COX-1 and COX-2 enzymes . These enzymes are crucial for prostaglandin synthesis, which plays a significant role in inflammation and pain .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, through physicochemical interactions . . For instance, one derivative of this compound showed anti-inflammatory activity despite having a very poor affinity for either COX-1 or COX-2 .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by interacting with COX-1 and COX-2 . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, pain, and fever. By interacting with COX enzymes, this compound can potentially influence these processes .
Pharmacokinetics
One study suggests that a derivative of this compound exhibits anti-inflammatory activity , implying that it may have suitable pharmacokinetic properties for drug development.
Result of Action
The interaction of this compound with its targets leads to molecular and cellular effects. For example, a derivative of this compound showed anti-inflammatory activity in a cotton pellet granuloma bioassay, without inducing gastrointestinal damage . This suggests that the compound can exert therapeutic effects without causing significant side effects.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have become a hotspot in the current chemical industry due to their remarkable biological activity, which includes anti-inflammatory, antiviral, antiulcer, antifungal, anticancer, and anxiolytic properties . Therefore, compounds containing imidazo[1,2-a]pyridine, such as 8-Nitroimidazo[1,2-a]pyridine, are promising for further in-depth study of antitumor properties .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, which could potentially involve interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of 8-Nitroimidazo[1,2-a]pyridine are also not well-studied. Related imidazo[1,2-a]pyridine compounds have shown distinct mechanisms of action in cellular systems. For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization .
properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGFBWQPMINBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344316 | |
Record name | 8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52310-46-0 | |
Record name | 8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the synthetic route for 8-Nitroimidazo[1,2-a]pyridine derivatives described in the first research paper?
A1: The first research paper [] describes a one-pot, multicomponent reaction for synthesizing a variety of this compound derivatives. This method offers several advantages:
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